molecular formula C11H19F2NO3 B13000237 tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate

tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate

Cat. No.: B13000237
M. Wt: 251.27 g/mol
InChI Key: NWTHYANNYROMKQ-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, a hydroxyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.

    tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: Another similar compound with a piperidine ring and similar functional groups.

Uniqueness

tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts different chemical and biological properties compared to its six-membered piperidine analogs. This structural difference can lead to variations in reactivity, stability, and interactions with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-5-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(15)6-11(12,13)7-14/h8,15H,4-7H2,1-3H3

InChI Key

NWTHYANNYROMKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(C1)(F)F)O

Origin of Product

United States

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